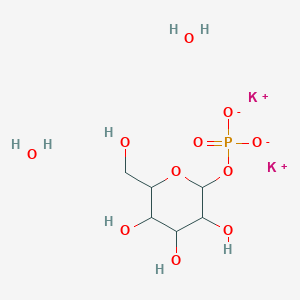

CID 156592423

Description

Properties

CAS No. |

19046-60-7 |

|---|---|

Molecular Formula |

C6H13KO9P |

Molecular Weight |

299.23 g/mol |

IUPAC Name |

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C6H13O9P.K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/t2-,3+,4+,5-,6-;/m1./s1 |

InChI Key |

KIGKEDSGTNYZHP-ZFWXJGAOSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |

Appearance |

Assay:≥95%A crystalline solid |

Other CAS No. |

19046-60-7 |

Synonyms |

α-D-Galactopyranose 1-(Dihydrogen Phosphate) Dipotassium Salt; α-D-Galactopyranose-1 1-Phosphate Dipotassium Salt; D-Galactose 1-Phosphate Dipotassium Salt; α-D-Galactopyranosyl Phosphate Dipotassium Salt; α-D-Galactose 1-Phosphate Dipotassium Salt; |

Origin of Product |

United States |

Synthesis Methodologies for Dipotassium Compounds

Strategies for Inorganic Dipotassium Compound Synthesis

The synthesis of inorganic dipotassium salts is fundamental in various industrial and laboratory settings. These methods are often designed for efficiency and high yield, producing essential compounds for numerous applications.

Neutralization Reactions for Phosphate (B84403) Salts

A prevalent and classic method for synthesizing dipotassium phosphate (K₂HPO₄) is through a neutralization reaction. chemical-sales.com This process typically involves the reaction of phosphoric acid (H₃PO₄) with a potassium source, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). chemical-sales.comgoogle.com

The reaction with potassium hydroxide is a direct acid-base neutralization, where two equivalents of the base react with one equivalent of the acid. sciencemadness.org The general chemical equation for this reaction is:

H₃PO₄ + 2KOH → K₂HPO₄ + 2H₂O sciencemadness.org

In an industrial setting, this process is carefully controlled to ensure the desired product purity. chemical-sales.com High-purity potassium hydroxide or potassium carbonate is dissolved to a specific concentration and filtered to remove any solid impurities. chemical-sales.com The phosphoric acid solution is then added slowly to the potassium salt solution. chemical-sales.com Key parameters such as temperature and pH are meticulously monitored. The reaction temperature is often controlled at or below 90°C, and the final pH is adjusted to a range of 8.5 to 9.5 to ensure the formation of the dipotassium salt. chemical-sales.comatamanchemicals.comgoogle.com

Following the reaction, the solution is typically treated with activated carbon to decolorize it before being filtered. google.com The filtrate is then concentrated and cooled to induce crystallization of the dipotassium phosphate. chemical-sales.com The resulting crystals are separated via centrifugation and dried to yield the final product. chemical-sales.comgoogle.com This method is known for its mature process and the high purity (≥99%) of the resulting product, making it suitable for pharmaceutical and food-grade applications. chemical-sales.com

Another approach involves the partial neutralization of phosphoric acid with two equivalents of potassium chloride (KCl), which yields dipotassium phosphate and hydrochloric acid (HCl) as a byproduct. wikipedia.orgprocurementresource.com The reaction is as follows:

H₃PO₄ + 2KCl → K₂HPO₄ + 2HCl wikipedia.org

The choice of reactants and the precise control of reaction conditions are crucial for maximizing the yield and purity of the dipotassium phosphate.

Solid-State Reaction Pathways for Complex Salts

Solid-state reactions provide an alternative route to synthesizing dipotassium salts, often by heating crystalline reactants. This method can induce ion migration and the formation of new crystalline structures without the need for solvents.

An example of this is the synthesis of a dipotassium cation-encapsulated derivative of a Preyssler-type phosphotungstate. researchgate.net Heating the potassium salt of a sodium-encapsulated phosphotungstate, K₁₄[P₅W₃₀O₁₁₀Na(side)(H₂O)], at temperatures between 200–500 °C, causes the migration of both sodium (Na⁺) and potassium (K⁺) ions without the collapse of the molecular structure. researchgate.net This solid-state transformation leads to the formation of [P₅W₃₀O₁₁₀K(center)]¹⁴⁻ and [P₅W₃₀O₁₁₀K(side)₂]¹³⁻, where potassium ions are encapsulated within the central or side cavities of the phosphotungstate structure. researchgate.net Repeated cycles of heating, dissolution in water, and drying can be used to convert the starting material into the desired dipotassium-encapsulated product. researchgate.net

The dehydration of d-lithium potassium tartrate monohydrate is another process studied in the solid state. While this study focuses on the removal of water, it highlights the mechanistic steps of nucleation and growth of a new solid phase (the anhydrous product) from a crystalline reactant, a fundamental aspect of many solid-state reactions. royalsocietypublishing.org

Furthermore, solid-phase synthesis methods are being explored for the production of compound fertilizers. For instance, a method for synthesizing phosphate-phosphite compound fertilizers involves the mixing and grinding of phosphorous acid, dipotassium hydrogen phosphate, and secondary ammonium (B1175870) phosphate in their solid, crystalline forms. google.com

Oxidative Synthetic Routes

Oxidative synthesis is a key method for preparing dipotassium salts where the central metal atom needs to be in a higher oxidation state. This is particularly relevant for the synthesis of coordination complexes.

A notable example is the preparation of dipotassium hexachloropalladate (K₂[PdCl₆]). This process involves the oxidation of palladium(II) to palladium(IV). Typically, palladium(II) chloride (PdCl₂) is reacted with chlorine gas in the presence of potassium chloride (KCl). ontosight.ai The chlorine acts as the oxidizing agent, converting Pd(II) to Pd(IV), which then forms the hexachloropalladate anion, [PdCl₆]²⁻. This anion subsequently combines with two potassium ions to form the reddish-brown, water-soluble salt, K₂[PdCl₆]. ontosight.ai

Another significant compound synthesized via oxidation is dipotassium nitrosodisulfonate, also known as Frémy's salt. This useful oxidizing agent is prepared by the oxidation of a hydroxylaminedisulfonate salt. orgsyn.org Various oxidizing agents can be employed for this transformation, including potassium permanganate, lead dioxide, or electrolytic oxidation. orgsyn.org

The synthesis of Krogmann's salt, a partially oxidized tetracyanoplatinate complex, also involves oxidative principles. The common preparation involves the co-crystallization of dipotassium tetracyanoplatinate(II) (K₂[Pt(CN)₄]) and dipotassium dibromotetracyanoplatinate(IV) (K₂[Pt(CN)₄Br₂]). wikipedia.org A solution containing a 5:1 molar ratio of these two salts is evaporated, leading to the formation of copper-colored needles of K₂[Pt(CN)₄]Br₀.₃·2.6H₂O. wikipedia.org This process involves the partial oxidation of the platinum(II) centers.

Reductive Cleavage Approaches

Reductive cleavage is a powerful synthetic strategy for creating dipotassium salts of organic anions, particularly those derived from the reduction of unsaturated cyclic hydrocarbons. This method involves the addition of two electrons from potassium metal to the organic molecule, resulting in a dianion.

A classic example is the synthesis of dipotassium cyclooctatetraenide (K₂C₈H₈). This compound is formed by the reaction of cyclooctatetraene (B1213319) (C₈H₈) with two equivalents of potassium metal. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The reaction, which involves a 2-electron reduction of the polyene, is visually indicated by a color change from colorless to brown. wikipedia.org

2K + C₈H₈ → K₂C₈H₈ wikipedia.org

The resulting cyclooctatetraenide dianion (C₈H₈²⁻) is a planar, aromatic system with 10 π-electrons, which explains the facility of its formation. wikipedia.orgvaia.com The structure of the dipotassium salt has been confirmed by X-ray crystallography, showing a planar C₈H₈ ring. wikipedia.org This reduction is believed to occur in a stepwise manner, first forming the radical anion [COT]⁻, followed by a second reduction to the dianion [COT]²⁻. rsc.org

Methodologies for Organometallic and Organic Dipotassium Compound Synthesis

The synthesis of organometallic and organic dipotassium compounds often requires more intricate, multi-step procedures compared to their inorganic counterparts. These methods are tailored to build complex molecular architectures.

Multi-Step Organic Synthesis Procedures

The synthesis of complex organic dipotassium salts often involves a sequence of reactions to construct the desired organic framework before the final salt formation.

A prime example is the synthesis of dipotassium croconate violet (K₂C₁₁N₄O₃). This compound is not formed in a single step but is the result of a reaction between dipotassium croconate (K₂C₅O₅) and malononitrile (B47326) in an aqueous solution heated to 80–90 °C. wikipedia.orgnih.govnist.gov The dipotassium croconate itself is a product of a historic industrial process involving the reaction of carbon with potassium hydroxide. nih.govnist.gov In the synthesis of croconate violet, the dipotassium croconate is treated with an excess of malononitrile. nih.gov The resulting deep violet solution, upon cooling and concentration, yields the dipotassium salt of croconate violet as deep-blue, metallic needles after recrystallization from hot water. wikipedia.orgnih.gov

Another example is the preparation of the dipotassium salt of nitroacetic acid. This synthesis starts with nitromethane, which is reacted with a concentrated solution of potassium hydroxide. orgsyn.org The reaction mixture is heated to reflux, leading to the formation of the dipotassium salt. orgsyn.org This salt is a crucial intermediate for the synthesis of other organic compounds, such as methyl nitroacetate. orgsyn.org

The synthesis of dipotassium glycyrrhizinate provides another illustration of a multi-step process. Glycyrrhizic acid is first dissolved in ethanol (B145695) and filtered. google.com More ethanol is added to the filtrate, and the pH is adjusted to 4.8-6.0 using a potassium hydroxide solution. google.com This causes the precipitation of a crude product, which is then further purified by stirring with ethanol and filtering to obtain the final dipotassium glycyrrhizinate. google.com

Metal Exchange Reactions in Organometallic Systems

Metal exchange reactions are a cornerstone of organometallic synthesis, providing a pathway to a wide array of organometallic compounds. nih.gov This method involves the transfer of an organic group from one metal to another. In principle, this can be applied to the synthesis of dipotassium organometallic compounds, although examples in the literature are not as prevalent as for other metals like lithium or magnesium. wikipedia.org

The most common form of this reaction is the metal-halogen exchange, where an organic halide reacts with an organometallic reagent to form a new organometallic species and an organic halide. wikipedia.org The equilibrium of this reaction favors the placement of the more electropositive metal on the organic group. libretexts.org Given that potassium is a highly electropositive metal, the formation of organopotassium compounds from other organometallics is thermodynamically plausible. libretexts.org

For instance, a general approach could involve the reaction of a dihalogenated organic compound with a suitable organometallic reagent, followed by exchange with potassium metal or a potassium-containing reagent. However, the high reactivity of the resulting organopotassium species presents a significant synthetic challenge, often leading to side reactions. libretexts.org Alkylpotassium compounds, in particular, are highly reactive and can react with common solvents like ethers. libretexts.org

Another approach is the use of bimetallic reagents, such as alkali metal magnesiates, which have shown efficacy in metal-halogen exchange reactions. researchgate.net These reagents can offer different reactivity and selectivity compared to their monometallic counterparts. While specific examples for the synthesis of dipotassium compounds using this method are not widely reported, the underlying principles of metal exchange reactions suggest it as a potential, albeit challenging, route.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. sciensage.inforecentscientific.com This approach has been successfully applied to the synthesis of various dipotassium compounds.

One notable application is in the preparation of metal complexes from dipotassium salts. For example, nickel(II) and iron(III) complexes of O-alkyl or O-aryl trithiophosphates have been synthesized by reacting the corresponding metal chloride with the dipotassium salt of the ligand under solvent-free microwave irradiation. sciensage.inforecentscientific.comsciensage.info These reactions are completed in a matter of minutes, a significant improvement over the several hours required for conventional reflux methods. sciensage.info Similarly, arsenic(III) derivatives have been prepared from the reaction of arsenic trichloride (B1173362) with the dipotassium salt of O-methyltrithiophosphate using microwave assistance. isca.me

The synthesis of dipotassium carboxylates has also been effectively achieved using microwave irradiation. In one study, the hydrolysis of ethyl azolylacetates and ethyl cinnamates to their corresponding dipotassium carboxylate salts was carried out in ethanol with potassium carbonate under microwave heating at 180°C for 20 minutes. nih.govnih.gov This method proved to be a simple and greener alternative for synthesizing these compounds in moderate to high yields. nih.govnih.gov Furthermore, the base hydrolysis of dimethyl ester isoxazolines using a 6 M potassium hydroxide solution can be facilitated by microwave heating to form the dipotassium carboxylate salt. mdpi.com

The synthesis of layered dipotassium tetrakis(octanoate-o)-zinc(II) has also been achieved using microwave irradiation, which was found to be the most effective method for achieving the desired product. researchgate.net

| Compound Type | Reactants | Conditions | Yield | Reference |

| Nickel(II) O-alkyl/O-aryl trithiophosphate | Nickel(II) chloride, Dipotassium salt of O-alkyl/O-aryl trithiophosphate | Microwave, 2-3 min | High | sciensage.info |

| Iron(III) O-alkyl/O-aryl trithiophosphate | Iron(III) chloride, Dipotassium salt of O-alkyl/O-aryl trithiophosphate | Microwave, solvent-free | High | recentscientific.com |

| Dipotassium azolylacetates/cinnamates | Ethyl azolylacetates/cinnamates, K2CO3 | Microwave, 180°C, 20 min | 73-98% | nih.govnih.gov |

| Dipotassium isoxazoline (B3343090) dicarboxylate | Dimethyl ester isoxazolines, 6 M KOH | Microwave-assisted hydrolysis | - | mdpi.com |

One-Pot Preparation Techniques for Specific Compounds

A notable example is the synthesis of coumarin-3-carboxylic acids from dipotassium o-methoxybenzylidenemalonates. rsc.org In this process, the diethyl ester precursors are first hydrolyzed to the dipotassium malonates. These salts are then treated with trifluoroacetic acid and trifluoroacetic anhydride (B1165640) in a one-pot procedure, leading to a demethylative ring-closure reaction to form the desired coumarins in good yields (60-80%). rsc.org

Another example is the synthesis of layered dipotassium tetrakis(octanoate-o)-zinc(II). This compound is prepared through a one-pot reaction of the octanoate (B1194180) of potassium with a zinc salt. researchgate.net Similarly, the synthesis of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate) has been reported, which can then be used in one-pot double Suzuki-Miyaura couplings to create conjugated tri(hetero)aryl derivatives. researchgate.net

The synthesis of chelating agents, such as the disodium (B8443419) salt of ethylenediaminetetraacetic acid (EDTA), often involves a multi-step process that can be conceptually viewed as a one-pot synthesis where the initial product is subsequently neutralized in the same reaction vessel to form the salt. atamanchemicals.com While the example is for a disodium salt, a similar principle can be applied for the synthesis of dipotassium EDTA.

| Target Compound | Starting Materials | Key Reagents | Yield | Reference |

| Coumarin-3-carboxylic acids | Diethyl o-methoxybenzylidenemalonates | KOH, Trifluoroacetic acid, Trifluoroacetic anhydride | 60-80% | rsc.org |

| Dipotassium tetrakis(octanoate-o)-zinc(II) | Potassium octanoate, Zinc salt | - | - | researchgate.net |

| Conjugated tri(hetero)aryl derivatives | Dipotassium phenylene-1,4-bis(trifluoroborate), Aryl bromides | Pd/C catalyst | - | researchgate.net |

Structural Elucidation and Fundamental Characterization of Dipotassium Compounds

Diffraction-Based Structural Elucidation

Diffraction methods are paramount in determining the solid-state structure of crystalline materials. By analyzing the pattern produced when X-rays interact with a crystal lattice, the precise three-dimensional arrangement of atoms can be mapped.

For instance, the structure of dipotassium tetranitroethide was determined using single-crystal X-ray diffraction techniques. nasa.gov It crystallizes in the centrosymmetric space group C2/c with a monoclinic unit cell. nasa.gov Similarly, single crystals of Dipotassium Sodium Niobium Dioxide Tetrafluoride (K₂NaNbO₂F₄) were analyzed, revealing a cubic crystal system with the space group Fm-3m (No. 225). cas.cn The analysis of Dipotassium L-Tartrate Semihydrate (2K⁺·C₄H₄O₆²⁻·0.5H₂O) also utilized SC-XRD to elucidate its structure. iucr.org

Another example is dipotassium bisoxalato copper(II) tetrahydrate, [K₂Cu(ox)₂·4H₂O], which was found to crystallize in the monoclinic space group P2₁/n. researchgate.net The structure of dipotassium trisodium (B8492382) triphosphate (K₂Na₃P₃O₁₀) is characterized by chains of three PO₄ tetrahedra and has a twofold symmetry. nih.gov In the case of a new green primary explosive, dipotassium 3,4-bis(3-dinitromethylfurazan-4-oxy)furazan (K₂BDFOF), single-crystal X-ray diffraction was a key characterization method. rsc.org

The table below summarizes crystallographic data for several dipotassium compounds obtained through single-crystal X-ray analysis.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Z |

| K₂NaNbO₂F₄ cas.cn | Cubic | Fm-3m | a = 8.4726(4) Å | 4 |

| Dipotassium tetranitroethide nasa.gov | Monoclinic | C2/c | a = 13.03 Å, b = 7.56 Å, c = 13.55 Å, β = 140.87° | 4 |

| [K₂Cu(ox)₂·4H₂O] researchgate.net | Monoclinic | P2₁/n | a = 3.7770(10) Å, b = 14.819(3) Å, c = 10.756(2) Å, β = 93.180(10)° | 2 |

| AgK₂(SCN)₃ cambridge.org | Orthorhombic | Pbca | a = 6.719 Å, b = 18.024 Å, c = 10.826 Å | 8 |

Z = number of formula units per unit cell

The data from SC-XRD allows for the detailed description of the three-dimensional (3D) framework of a compound. This framework illustrates how individual molecules or ions are packed together in the crystal lattice.

In K₂NaNbO₂F₄, the structure is described as a 3D framework formed by layers of [Na₂Nb₂O₄F₈] stacked along the b-axis. cas.cn Within this framework, [NbO₂F₄]³⁻ anion groups are present. cas.cn For a polymorph of dipotassium hydrogen citrate (B86180) (K₂HC₆H₅O₇), KO₇ and KO₈ coordination polyhedra share corners and edges, creating a 3D framework that contains channels. iucr.org

The structure of dipotassium trisodium triphosphate (K₂Na₃P₃O₁₀) features Na₂O₆ octahedra and K₁O₈ polyhedra connected to triphosphate groups, forming a 3D host lattice with intersecting tunnels. nih.gov In the energetic material K₂BDFOF, potassium ions are linked by dinitromethanide anions into one-dimensional spiral chains, which are further connected to form a two-dimensional wave-like layer structure, ultimately resulting in an intriguing 3D framework. rsc.org Similarly, in dipotassium rubidium citrate monohydrate, MO₆ and MO₇ coordination polyhedra share edges to construct a three-dimensional framework. nih.gov

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter. It is used to probe the electronic and vibrational states of molecules, providing complementary information to diffraction-based methods.

Multinuclear NMR spectroscopy is a powerful tool for investigating the local chemical environment of specific atomic nuclei. It can provide information on the connectivity and structure of molecules in both solution and the solid state. The characterization of the explosive compound dipotassium 3,4-bis(3-dinitromethylfurazan-4-oxy)furazan (K₂BDFOF) was accomplished in part through multinuclear NMR spectroscopy. rsc.org Furthermore, comprehensive multinuclear NMR studies have been conducted on dipotassium tetracyanometalates of Group 12 metals in the solid state, demonstrating the utility of this technique for complex inorganic systems. acs.orgacs.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The resulting spectrum serves as a "fingerprint" for a compound, allowing for the identification of specific functional groups.

The IR spectrum for Dipotassium Sodium Niobium Dioxide Tetrafluoride was studied and confirmed the presence of NbO₂ and NbF₄ groups within the structure. cas.cn IR spectroscopy was also among the techniques used to characterize K₂BDFOF. rsc.org Extensive IR studies on dipotassium bis-oxalato copper (II) tetrahydrate have been reported, providing insight into its vibrational properties. capes.gov.br The infrared absorption spectrum of crystalline dipotassium hydrogen phosphate (B84403) has also been recorded and analyzed. researchgate.net

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements within a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance. The characterization of dipotassium 3,4-bis(3-dinitromethylfurazan-4-oxy)furazan (K₂BDFOF) was supported by elemental analysis to confirm its composition alongside spectroscopic and diffraction data. rsc.org

Advanced Analytical Methodologies for Dipotassium Compounds

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating individual components from a mixture. For the analysis of dipotassium compounds, liquid chromatography is the predominant approach, offering versatility for a range of polar and non-polar molecules.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of dipotassium compounds in various preparations. researchgate.net This technique separates compounds based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase. rsc.org The choice of column and mobile phase is critical for achieving effective separation.

For instance, the analysis of Clorazepate (B1175885) dipotassium in pharmaceutical capsules has been successfully achieved using reversed-phase HPLC. journalspress.comresearchgate.net In these methods, a non-polar stationary phase (like C8 or C18) is paired with a more polar mobile phase. One validated method for Clorazepate dipotassium utilized a Supelcosil C8 DB column with a mobile phase consisting of methanol (B129727) and formic acid, allowing for clear separation and quantification. journalspress.com The detection limit (LOD) and quantification limit (LOQ) for Clorazepate dipotassium were found to be 0.39 μg/mL and 1.31 μg/mL, respectively, demonstrating good sensitivity. journalspress.com

Similarly, HPLC is employed for the simultaneous analysis of active ingredients in oral care products, such as Dipotassium glycyrrhizinate (GK2). A fast ultra-high-pressure liquid chromatography (UHPLC) method was developed using a specialized C18 column that prevents unwanted interactions with basic compounds, ensuring good peak shape without the need for ion-pairing reagents. chromatographyonline.com This method achieved elution of both GK2 and cetylpyridinium (B1207926) chloride within four minutes, highlighting the efficiency of modern HPLC techniques. chromatographyonline.com

Table 1: Examples of HPLC Parameters for Dipotassium Compound Analysis

| Compound | Stationary Phase | Mobile Phase | Flow Rate | Detector | Retention Time | Source |

|---|---|---|---|---|---|---|

| Clorazepate dipotassium | Supelcosil C8 DB (250×4.6mm, 5μm) | Methanol and 0.1 M Formic Acid (67:33, v/v) | 1.0 mL/min | Photodiode Array (245 nm) | ~6.85 min | journalspress.com |

| Clorazepate dipotassium | Zorbax Eclipse XDB-C18 (75mm x 4.6mm, 3.5μm) | 5 mM Ammonium (B1175870) formate (B1220265) in Methanol and 5 mM Ammonium formate in Water (65:35, v/v) | 0.7 mL/min | UV (230 nm) | Not specified | chula.ac.th |

| Dipotassium glycyrrhizinate (GK2) | Shim-pack Arata C18 (75 mm × 3.0 mm, 2.2-µm) | A: 0.1% Formic acid in water, B: Methanol (Gradient) | 1.0 mL/min | Not specified | < 4 min | chromatographyonline.com |

Hyphenation refers to the coupling of a separation technique with a spectroscopic detection method. scientiaricerca.com HPLC coupled with an Ultraviolet/Visible (UV/Vis) detector is one of the most common and robust hyphenated techniques in analytical chemistry. scientiaricerca.compan.olsztyn.pl This method is particularly effective for analyzing compounds that possess a chromophore—a part of the molecule that absorbs UV or visible light. researchgate.netpan.olsztyn.pl

In the context of dipotassium compounds, many, like Clorazepate dipotassium, contain aromatic rings which are strong chromophores. journalspress.compan.olsztyn.pl When a sample passes from the HPLC column to the UV/Vis detector, a beam of light is passed through the sample cell, and the detector measures the amount of light absorbed at specific wavelengths. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification. scientiaricerca.com

The use of a Photodiode Array (PDA) detector, an advanced type of UV/Vis detector, allows for the acquisition of the entire UV-Vis spectrum for each point in the chromatogram. pan.olsztyn.pl This provides not only quantitative data but also qualitative information, helping to confirm the identity of a compound by its unique spectral fingerprint and assess the purity of the chromatographic peak. pan.olsztyn.pl For example, in the analysis of Clorazepate dipotassium, a PDA detector was operated at 245 nm for quantification, a wavelength chosen for maximum absorbance by the analyte. journalspress.comresearchgate.net This hyphenated setup (HPLC-PDA) is powerful for routine quality control and stability studies of pharmaceutical products. chula.ac.thnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography, it provides an exceptionally high degree of sensitivity and specificity, making it an indispensable tool for modern chemical analysis. rsc.org

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for both the identification (qualitative analysis) and measurement (quantitative analysis) of chemical compounds in complex mixtures. creative-proteomics.comnih.gov LC-MS/MS offers significant advantages over HPLC-UV, particularly in its superior sensitivity and specificity, which comes from its ability to analyze compounds based on both their retention time and their unique mass fragmentation patterns. creative-proteomics.com

This technique has been applied to the study of dipotassium compounds and their related substances. For instance, in a stability-indicating study of Clorazepate dipotassium, an HPLC system was coupled to a mass spectrometer to characterize the degradation products formed under stress conditions. chula.ac.th While HPLC-UV detected the presence of impurities, the addition of the mass spectrometer allowed for the determination of their molecular weights, providing crucial data for their identification. chula.ac.th

In quantitative analysis, LC-MS/MS operates by selecting a specific precursor ion (the molecular ion of the target analyte) and a specific product ion (a fragment generated from the precursor). This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling the accurate quantification of analytes at very low concentrations. chromatographyonline.com This capability is vital for applications such as monitoring trace-level impurities or analyzing metabolites in biological samples. jfda-online.com The combination of chromatographic separation with dual mass filtering makes LC-MS/MS a definitive method for both qualitative and quantitative workflows. creative-proteomics.comchromatographyonline.com

Tandem mass spectrometry (MS-MS or MS²) is the key to unlocking detailed structural information about a molecule. wikipedia.org This technique involves multiple stages of mass analysis. In the first stage (MS1), an ion of interest (a precursor ion) is selected. This ion is then directed into a collision cell, where it is fragmented into smaller product ions through collision-induced dissociation (CID). In the second stage (MS2), these product ions are analyzed to generate a fragmentation spectrum. wikipedia.org

This fragmentation spectrum serves as a molecular fingerprint, providing valuable clues about the compound's structure. The way a molecule breaks apart is directly related to its chemical bonds and functional groups. By interpreting these fragmentation patterns, analysts can elucidate the structure of unknown compounds or confirm the identity of known ones. researchgate.netpurdue.edu

This approach is particularly useful for distinguishing between isomers, which have the same molecular weight and cannot be differentiated by a single stage of mass spectrometry. In the analysis of Clorazepate dipotassium, tandem LC-MS was used to investigate degradation products, where the fragmentation patterns were essential for proposing the structures of these new compounds. chula.ac.th The structural elucidation capabilities of MS-MS are critical in metabolism studies, impurity profiling, and the characterization of natural products. wikipedia.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) represents a significant advancement in analytical capability, offering unparalleled mass accuracy and resolving power. nih.gov Unlike nominal mass instruments that measure mass to the nearest whole number, HRMS instruments (such as Time-of-Flight (TOF) and Orbitrap analyzers) can measure mass with extreme precision, typically to four or more decimal places. nih.govhuji.ac.il

This high mass accuracy allows for the determination of a compound's elemental formula. By comparing the exact measured mass to the calculated masses of potential formulas, the number of possible chemical identities for an unknown compound can be drastically reduced. cam.ac.uk Furthermore, the high resolving power of HRMS enables it to distinguish between two ions with very similar mass-to-charge ratios, which would appear as a single peak in a lower-resolution instrument. nih.govhuji.ac.il

HRMS is the cornerstone of non-targeted analysis (NTA), an approach that aims to identify all detectable compounds in a sample, rather than just a pre-defined list of targets. chromatographyonline.com This makes it an ideal tool for comprehensive chemical profiling, such as identifying unknown impurities in a pharmaceutical product containing a dipotassium salt, screening for environmental contaminants, or exploring the complex chemistry of natural products. nih.gov The ability of HRMS to provide a global, untargeted snapshot of a sample's composition is essential for discovery-based research and advanced safety assessments. chromatographyonline.comnih.gov

Electroanalytical Chemistry Approaches

Electroanalytical methods are a class of techniques in analytical chemistry that study an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. These methods are highly effective for the determination and characterization of dipotassium compounds.

Potentiometric Studies

Potentiometry is a method used to determine the concentration of a solute in a solution by measuring the potential difference between two electrodes. This technique is particularly useful for studying ionic species like potassium.

Potentiometric titrations have been successfully employed for the analysis of various dipotassium salts. For instance, the determination of phytic acid can be achieved through the potentiometric titration of its dipotassium salt (K₂H₁₀Phy). scispace.com A novel approach for the precise assay of phytic acid is based on the difference between endpoints detected during potentiometric titration. scispace.com The titration curve of the dipotassium salt of phytic acid reveals multiple equivalence points, which correspond to the stepwise deprotonation of the molecule. scispace.com

The interaction between phytates and metal ions has also been investigated using potentiometry. Studies on the dipotassium salt of phytic acid show its strong interaction with ions like Co(II) and Mn(II). scielo.br Equilibrium constants for the formation of metal-phytate complexes can be determined from potentiometric data, providing insights into the speciation of these complexes as a function of pH. scielo.br

Furthermore, ion-selective electrodes (ISEs) have been developed for the direct potentiometric determination of specific dipotassium compounds. For example, various sensors have been fabricated for the selective determination of clorazepate dipotassium in pharmaceutical preparations and human plasma. researchgate.net These sensors often incorporate an ion-association complex of the clorazepate cation into a PVC matrix, which allows for a Nernstian response over a wide concentration range. researchgate.net The performance of such electrodes can be characterized by their response slope, detection limit, and selectivity against other ions.

Table 1: Performance Characteristics of Potentiometric Sensors for Clorazepate Dipotassium

| Sensor Type | Linear Range (M) | Slope (mV/decade) | pH Range |

|---|---|---|---|

| Tetraphenyl borate (B1201080) based (Membrane) | 1.0 x 10⁻³ - 1.0 x 10⁻⁷ | 56.7 - 59.4 | 4 - 7 |

| Phosphotungstic acid based (Membrane) | 1.0 x 10⁻³ - 1.0 x 10⁻⁶ | 56.7 - 59.4 | 4 - 7 |

| Ammonium reineckate (B100417) based (Membrane) | 1.0 x 10⁻³ - 1.0 x 10⁻⁶ | 56.7 - 59.4 | 4 - 7 |

Data sourced from a study on potentiometric determination of clorazepate dipotassium. researchgate.net

Voltammetric Investigations

Voltammetry involves applying a time-dependent potential to an electrochemical cell and measuring the resulting current. This technique provides information about the redox properties of electroactive species. Dipotassium compounds are often used as supporting electrolytes or components of buffer systems in voltammetric studies due to their ionic conductivity and buffering capacity.

For example, in the voltammetric investigation of ferulic acid, a buffer solution prepared from di-potassium hydrogen phosphate (B84403) and potassium dihydrogen phosphate is used as the supporting electrolyte. nih.gov Similarly, the electrochemical deposition of polymer films for sensor applications often utilizes a phosphate buffer prepared with dipotassium hydrogen phosphate and potassium dihydrogen phosphate to maintain a constant pH. rsc.org

The choice of supporting electrolyte is crucial. In the cyclic voltammetry of certain boron complexes, potassium chloride (KCl) solution is used as the supporting electrolyte. acs.org The voltammetric behavior of analytes is highly dependent on the pH of the medium. Investigations into the effect of pH on the voltammetric response are standard; for instance, the oxidation of certain pharmaceutical compounds is studied across a range of pH values using acetic/acetate buffers to find the optimal conditions for simultaneous determination. mdpi.com

The following table summarizes the use of dipotassium compounds in the supporting electrolytes for various voltammetric studies.

Table 2: Application of Dipotassium Compounds in Voltammetric Supporting Electrolytes

| Analyte/System | Dipotassium Compound Used | Purpose |

|---|---|---|

| Ferulic Acid | Dipotassium hydrogen phosphate, Potassium dihydrogen phosphate | pH buffer |

| Dopamine Sensor | Dipotassium hydrogen phosphate, Potassium dihydrogen phosphate | pH buffer for electrode modification |

| Boron Complexes | Potassium chloride | Supporting electrolyte |

Coulometric Determinations

Coulometry is an analytical method where the quantity of a substance is determined by measuring the amount of electricity (in coulombs) consumed or produced during an electrochemical reaction. Constant-current coulometry, or coulometric titration, is a particularly precise technique recommended as a potential primary method for certifying reference materials. imeko.info

A significant application of this technique is the high-precision assay of potassium dichromate (K₂Cr₂O₇), which is recognized as a primary standard for redox titrimetry. imeko.infosemanticscholar.org The method involves the titration of dichromate with electrogenerated ferrous ions. semanticscholar.org By precisely controlling the current and measuring the time to the endpoint, the amount of potassium dichromate can be determined with a very low standard deviation, often in the range of 0.003%. semanticscholar.org

Bilateral comparisons between national metrology institutes have been performed to assess the comparability of measurements for the amount content of potassium dichromate using coulometric titration with biamperometric end-point detection. imeko.info These studies involve titrating a dried and weighed sample of K₂Cr₂O₇ in a supporting electrolyte like sulfuric acid. imeko.info

The purity of other potassium salts, such as potassium chloride (KCl), can also be determined using coulometry. scielo.br This involves titrating the chloride content and correcting for impurities like bromide, which can be determined by a separate technique like ion chromatography. scielo.br

Table 3: Results from Coulometric Titration of Potassium Dichromate (NBS Standard Sample 136b)

| Sample Set | Electrolyte Treatment | Mean Assay (%) | Standard Deviation (%) |

|---|---|---|---|

| I-XI | Pretreated | 99.9772 | 0.0029 |

| XII | Untreated | 99.982 | 0.0049 |

Data from a study on precise coulometric titrations of potassium dichromate. semanticscholar.org

Polarographic Analysis

Polarography is a specific type of voltammetry that uses a dropping mercury electrode (DME) or a static mercury drop electrode as the working electrode. It has been historically used for the determination of alkali metals, including potassium.

The polarographic determination of potassium can be carried out in non-aqueous or mixed-solvent systems, such as ethanol-water mixtures, to shift the reduction potential to a more accessible range. acs.org Tetraalkylammonium hydroxides are often used as the supporting electrolyte because their reduction occurs at a more negative potential than that of potassium. acs.org The diffusion current measured in a polarogram is proportional to the concentration of the potassium ion, allowing for its quantification. acs.org

The method has been applied to various materials, including the determination of potassium in uranium compounds. acs.orgsrce.hr AC polarography has been used for the analysis of potassium peroxydisulphate, where the presence of halide ions can induce a peak in the polarogram corresponding to the peroxydisulphate ion. nih.gov Additionally, studies have been conducted on the polarographic behavior of specific dipotassium compounds like clorazepate dipotassium. nih.gov

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. medcraveonline.comtorontech.com It is widely used to study thermal transitions such as melting, crystallization, and glass transitions.

DSC has been utilized to characterize systems containing dipotassium compounds. For example, the thermal behavior of a lyophilized chitosan-dipotassium orthophosphate (dipotassium hydrogen phosphate) system, designed as a carrier for growth factors, was investigated using DSC. nih.gov The DSC thermogram of the lyophilized product showed a glass transition temperature (Tg) at approximately 45 °C, which is a critical parameter for the stability of the freeze-dried formulation. nih.gov The sample was scanned from 25 °C to 150 °C at a heating rate of 10 °C/min. nih.gov

The technique is also broadly applied in the analysis of food and pharmaceutical systems where dipotassium phosphate may be used as an additive. scconline.orgperkinelmer.com.ar DSC can provide information on the denaturation of proteins or the gelatinization of starch in the presence of salts like dipotassium phosphate. perkinelmer.com.ar

In materials science, the thermal decomposition of compounds like calcium oxalate (B1200264) is often studied using DSC in conjunction with thermogravimetric analysis (TGA). researchgate.nettainstruments.com While not a dipotassium compound itself, the study of related oxalate salts provides a framework for how dipotassium oxalate might be analyzed. The DSC curve reveals endothermic and exothermic events corresponding to dehydration and decomposition steps.

Table 4: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Dipotassium hydrogen phosphate | 24450 |

| Dipotassium oxalate | 11413 |

| Dipotassium sulfate | 24507 |

| Potassium chloride | 4873 |

| Clorazepate dipotassium | 23673511 |

| Phytic acid dipotassium salt | 102035 |

| Potassium dichromate | 24502 |

| Potassium peroxydisulphate | 24501 |

| Calcium oxalate | 6130 |

| Ferulic acid | 445858 |

| Dopamine | 681 |

| Cobalt(II) | 5359365 |

Thermogravimetric Analysis (TG/DTG)

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uni.luamericanelements.com The resulting data provides valuable information on the thermal stability, decomposition pathways, and composition of materials. nih.govfishersci.com The first derivative of the TGA curve, known as the derivative thermogravimetry (DTG) curve, shows the rate of mass change and helps to precisely identify the temperatures at which the most significant thermal events occur. uni.lunih.gov This methodology is widely applied to characterize the thermal behavior of various dipotassium compounds.

Research Findings

The thermal decomposition of dipotassium compounds has been investigated under various conditions, revealing distinct thermal profiles and decomposition products.

In other applications, such as the fire-retardant treatment of wood, TGA has been used to study the effect of dipotassium hydrogen phosphate impregnation. nih.gov Analysis of treated beech wood showed that the presence of K₂HPO₄ significantly alters the thermal degradation mechanism of the wood. The char yield at 600°C increased from 38% for untreated wood to 64% for wood treated with dipotassium hydrogen phosphate, indicating that the salt promotes the formation of a stable carbonaceous residue. nih.gov

Dipotassium Tartrate (K₂C₄H₄O₆): The thermal behavior of dipotassium tartrate has been examined in its anhydrous and hydrated forms. For anhydrous dipotassium tartrate, TGA and Differential Scanning Calorimetry (DSC) analyses show a major decomposition stage with an endothermic peak at 285.40°C, confirming the breakdown of the salt without any prior loss of hydration water. parichemicals.com

For the hemihydrate form (K₂C₄H₄O₆·0.5H₂O), the initial mass loss occurs at a lower temperature, corresponding to the removal of the water of crystallization around 155°C. uni.lu The subsequent decomposition of the anhydrous salt occurs at higher temperatures, in the range of 200–220°C. uni.lunih.gov

Dipotassium Oxalate Monohydrate (K₂C₂O₄·H₂O): Thermogravimetric analysis is effectively used to determine the water content in dipotassium oxalate monohydrate. thegoodscentscompany.com The TGA curve for this compound shows a distinct, initial weight loss step corresponding to dehydration. Research has confirmed the presence of approximately one mole of water per mole of dipotassium oxalate (0.98 ± 0.01 H₂O). thegoodscentscompany.com Following dehydration, the anhydrous dipotassium oxalate decomposes at higher temperatures. The decomposition of metal oxalates typically proceeds with the evolution of gaseous products such as carbon monoxide and carbon dioxide. uni.lu

Dipotassium 1,8-naphthalenedicarboxylate (C₁₂H₆K₂O₄): TGA has also been employed to characterize more complex dipotassium salts, such as dipotassium 1,8-naphthalenedicarboxylate. The TGA curves are used to study its thermal stability and isomerization reactions, often in the presence of catalysts. thermofisher.com

Data Tables

The following tables summarize the key thermal events observed during the thermogravimetric analysis of selected dipotassium compounds.

Table 1: TGA/DTG Data for Dipotassium Hydrogen Phosphate

| Temperature Range (°C) | Peak Temperature (°C) (DTG) | Mass Loss Event | Product(s) |

|---|---|---|---|

| > 450 | Not Specified | Decomposition/Condensation | Tetrapotassium Pyrophosphate, Oxides of Phosphorus |

Table 2: TGA/DTG Data for Dipotassium Tartrate Forms

| Compound Form | Temperature Range (°C) | Peak Temperature (°C) (DTG) | Mass Loss Event | Product(s) |

|---|---|---|---|---|

| Hemihydrate | ~155 | Not Specified | Dehydration | Anhydrous Dipotassium Tartrate, Water |

| Anhydrous | Not Specified | 285.40 (Endotherm) | Decomposition | Gaseous Products |

Table 3: TGA/DTG Data for Dipotassium Oxalate Monohydrate

| Temperature Range (°C) | Peak Temperature (°C) (DTG) | Mass Loss Event | Product(s) |

|---|---|---|---|

| < 200 | Not Specified | Dehydration | Anhydrous Dipotassium Oxalate, Water |

| > 200 | Not Specified | Decomposition | Gaseous Products (e.g., CO, CO₂) |

Theoretical and Computational Investigations of Dipotassium Compounds

Modeling of Electronic Structure and Chemical Bonding

Understanding the arrangement of electrons in molecular orbitals and their spatial distribution is fundamental to describing the nature of the chemical bond.

The chemical bond in the dipotassium molecule can be clearly described using Molecular Orbital (MO) theory. libretexts.orglibretexts.org A potassium atom has the electron configuration [Ar]4s¹. When two potassium atoms approach each other, their two valence 4s atomic orbitals combine to form two molecular orbitals: a lower-energy bonding orbital (σ₄ₛ) and a higher-energy antibonding orbital (σ*₄ₛ). youtube.comlibretexts.org

The two available valence electrons from the two potassium atoms fill the lowest energy molecular orbital, the σ₄ₛ bonding orbital, with opposite spins. The antibonding orbital remains empty.

The bond order, a measure of the number of chemical bonds between two atoms, is calculated as: Bond Order = ½ (Number of bonding electrons - Number of antibonding electrons) For K₂, the bond order is ½ (2 - 0) = 1.

This result indicates that dipotassium is a stable molecule with a single covalent bond. Because all electrons in the molecular orbitals are paired, the K₂ molecule is predicted to be diamagnetic.

| Molecular Orbital | Energy Level | Electron Occupancy |

|---|---|---|

| σ*₄ₛ (Antibonding) | Higher | 0 |

| σ₄ₛ (Bonding) | Lower | 2 (↑↓) |

Computational Studies of Intermolecular Interactions

Computational chemistry provides powerful tools for investigating the intermolecular interactions that govern the behavior of dipotassium (K₂) in various environments. These studies are crucial for understanding the forces between K₂ molecules, which influence properties such as vapor pressure, transport phenomena, and the formation of clusters.

One key area of investigation is the long-range interactions between two ground-state K₂ molecules. Ab initio calculations, such as the coupled-cluster with singles, doubles, and perturbative triples [CCSD(T)] method, are employed to determine the interaction energies at different intermolecular distances and orientations. These high-level calculations serve as benchmarks for developing simpler, more computationally efficient models.

For the K₂–K₂ dimer, a simple asymptotic model potential, ELR = Eelec + Edisp + Eind, has been shown to accurately represent the long-range intermolecular interactions. This model incorporates:

Eelec : The electrostatic interaction between the permanent quadrupole moments of the two K₂ molecules.

Edisp : The dispersion (van der Waals) interaction, which arises from fluctuating induced dipoles.

Eind : The induction interaction, resulting from the permanent quadrupole of one molecule inducing a dipole in the other.

A comparison of the ab initio calculations with the long-range model potential for the K₂–K₂ system demonstrates excellent agreement at large intermolecular separations, validating the model's accuracy in this regime. researchgate.net

Table 1: Comparison of Ab Initio and Model Potential Interaction Energies for K₂–K₂

| Interaction Geometry | Intermolecular Distance (Å) | Ab Initio Energy (cm⁻¹) | Model Potential Energy (cm⁻¹) |

|---|---|---|---|

| Parallel | 10 | -5.32 | -5.29 |

| Linear | 10 | -2.66 | -2.65 |

| T-shaped | 10 | 1.33 | 1.32 |

These computational studies provide a fundamental understanding of the anisotropic nature of K₂–K₂ interactions, which is essential for accurately modeling the behavior of potassium vapor at high densities.

Prediction and Analysis of Molecular Energetics

Computational methods are indispensable for predicting and analyzing the molecular energetics of dipotassium compounds, offering insights into their stability, reactivity, and spectroscopic properties.

Potential Energy Surface (PES) Analysis

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the potential energy of a system as a function of its atomic coordinates. For a diatomic molecule like K₂, the PES is a one-dimensional curve that plots the potential energy against the internuclear distance.

Ab initio methods are used to calculate accurate potential energy curves for the ground and excited electronic states of K₂. researchgate.net These curves provide a wealth of information, including the equilibrium bond length (Re), the dissociation energy (De), and the vibrational frequencies (ωe). researchgate.netaip.orglibretexts.org For the ground electronic state (X¹Σg⁺) of K₂, the potential energy curve shows a distinct minimum at the equilibrium bond length, representing the most stable configuration of the molecule. aip.org At shorter distances, the potential energy rises sharply due to internuclear repulsion, while at longer distances, it asymptotically approaches the dissociation energy, corresponding to two separated potassium atoms. khanacademy.org

Analysis of the PES for different electronic states is crucial for interpreting molecular spectra. researchgate.net For instance, the A¹Σu⁺ and b³Πu states of K₂ have been extensively studied to understand the transitions observed in laser-induced fluorescence spectra. researchgate.net

Table 2: Spectroscopic Constants for the Ground State (X¹Σg⁺) of K₂ Derived from PES Analysis

| Parameter | Value | Reference |

|---|---|---|

| Equilibrium Bond Length (Re) | 3.905 Å | nist.gov |

| Dissociation Energy (De) | 4450.910(5) cm⁻¹ | researchgate.net |

| Harmonic Vibrational Frequency (ωe) | 92.021 cm⁻¹ | nist.gov |

| Rotational Constant (Be) | 0.056743 cm⁻¹ | nist.gov |

Computational Assessment of Energetic Properties and Stability

Computational methods are widely used to assess the energetic properties and thermodynamic stability of dipotassium compounds. First-principles calculations, based on density functional theory (DFT), are a powerful tool for studying the structural, elastic, and thermodynamic properties of these materials under various conditions.

A prime example is the computational study of dipotassium sulfide (B99878) (K₂S). Using the full-potential augmented plane-waves plus local orbitals (FP-APW+lo) method within DFT, researchers have calculated the ground state lattice parameter, bulk modulus, and second-order elastic constants. researchgate.neticm.edu.pl These calculations provide insights into the mechanical stability of the compound.

Furthermore, the thermodynamic properties of K₂S, such as the heat capacity and thermal expansion, can be predicted as a function of temperature and pressure. researchgate.neticm.edu.pl These theoretical predictions are in good agreement with available experimental data and are crucial for understanding the behavior of the material at high temperatures and pressures. researchgate.net

Table 3: Calculated Ground State Properties of K₂S

| Property | Calculated Value | Experimental Value |

|---|---|---|

| Lattice Constant (a) | 7.198 Å | 7.480 Å |

| Bulk Modulus (B) | 29.41 GPa | 28.67 GPa |

| Elastic Constant (C₁₁) | 45.2 GPa | - |

| Elastic Constant (C₁₂) | 21.5 GPa | - |

| Elastic Constant (C₄₄) | 19.8 GPa | - |

Data from Boufadi et al. (2016) researchgate.net

Integration with Advanced Data Science Methodologies

The integration of advanced data science methodologies, such as machine learning and high-throughput computational screening, is revolutionizing the discovery and design of novel materials, including those containing dipotassium.

Machine Learning Applications in Materials Discovery and Design

Machine learning (ML) is increasingly being used to accelerate the discovery of new materials by learning the complex relationships between material composition, structure, and properties from large datasets. semanticscholar.orgiitm.ac.inarxiv.org In the context of potassium-containing materials, ML models are being developed to predict key properties for various applications, such as in potassium-ion batteries.

For example, ML algorithms like kernel ridge regression have been used to predict the specific capacity of prospective electrode materials for K-ion batteries. researchgate.netchemrxiv.org By training on a database of known materials, these models can rapidly screen new candidate materials, significantly reducing the time and computational cost compared to traditional DFT calculations. researchgate.netchemrxiv.org

Another application is in the design of novel alloys. While not specific to dipotassium, the methodologies are directly applicable. ML models can be trained on existing data for aluminum alloys to understand the relationship between composition and properties like corrosion resistance. arxiv.org This knowledge can then be used to screen vast numbers of potential alloy compositions to identify promising candidates for further investigation.

Table 4: Performance of Machine Learning Models in Predicting K-ion Battery Electrode Capacity

| Machine Learning Algorithm | Mean Absolute Percentage Error (%) |

|---|---|

| Kernel Ridge Regression | 15.2 |

| Support Vector Regression | 18.5 |

| Extra Trees Regressor | 20.1 |

Data from a study on predicting specific capacity of prospective K-ion battery electrodes. researchgate.net

High-Throughput Computational Screening for Novel Materials

High-throughput computational screening combines automated first-principles calculations with large materials databases to systematically search for new materials with desired properties. rsc.org This approach has proven to be highly effective in the discovery of novel potassium-containing compounds.

A notable success story is the computational discovery of K₂CdO₂ as a potential solid-state ion conductor for potassium-ion batteries. rsc.org Researchers screened 1389 potassium-containing oxide structures from the Inorganic Crystal Structure Database (ICSD) using a series of high-throughput simulations. This screening identified K₂CdO₂ as a promising candidate with very low calculated migration barriers for potassium ions.

Similarly, high-throughput screening has been applied to inorganic phosphides to identify potential cathode materials for K-ion batteries. oaepublish.comscilit.com By combining geometrical-topological analysis, bond valence site energy calculations, and Kinetic Monte Carlo simulations, researchers were able to screen 143 compounds and identify K₃Cu₃P₂ as a promising candidate with good reversible capacity and high ionic conductivity. oaepublish.comscilit.com

Table 5: High-Throughput Screening of K-Containing Phosphides for K-ion Battery Cathodes

| Screening Stage | Number of Compounds | Key Screening Criterion |

|---|---|---|

| Initial Pool (from ICSD) | 143 | Contains K and P |

| Geometrical-Topological Analysis | 30 | 2D or 3D K-ion migration pathways |

| Bond Valence Site Energy (BVSE) | 13 | K-ion migration energy < 1 eV |

| Kinetic Monte Carlo (KMC) Simulations | 1 | High ionic conductivity (K₃Cu₃P₂) |

Data from a study by Li et al. (2025) oaepublish.com

Reaction Mechanisms and Chemical Transformations Involving Dipotassium Compounds

Mechanistic Pathways in Organic Reactions

In organic synthesis, dipotassium salts are instrumental in facilitating a range of reactions, from fundamental substitutions and additions to complex cyclizations and rearrangements.

Nucleophilic reactions are a cornerstone of organic chemistry, and dipotassium compounds play a significant role as both nucleophiles and bases to promote these transformations.

The cyanide ion, often sourced from potassium cyanide, is a classic nucleophile that participates in addition reactions with carbonyl compounds. mims.com In the reaction with aldehydes and ketones, the cyanide anion attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral cyanoalkoxide intermediate. ottokemi.comatamanchemicals.com This intermediate is then protonated, typically by a molecule of hydrogen cyanide present in the reaction mixture, to yield a hydroxynitrile. mims.com The reaction is usually conducted by mixing the carbonyl compound with an aqueous solution of potassium cyanide and a small amount of acid to maintain a pH of about 4-5, which ensures the presence of both hydrogen cyanide and the essential free cyanide ions for the nucleophilic attack. mims.com

Dipotassium phosphate (B84403) (K₂HPO₄) has been reported as an efficient and non-toxic inorganic base in mechanochemical nucleophilic substitution reactions. fishersci.nl For instance, it facilitates the synthesis of 5-amino-4-cyanoxazoles from the reaction of 2-amido-3,3-dichloroacrylonitriles with primary or secondary aliphatic amines. fishersci.nl In this process, the dipotassium phosphate acts as a proton acceptor, enabling the amine to act as a nucleophile and substitute the chlorine atoms, leading to the formation of the oxazole (B20620) ring. fishersci.nl

A more complex example involves dipotassium ethane-1,2-bis(thiolate), which is generated from the reductive cleavage of poly(ethylene disulfide). wikipedia.org In its reaction with propargyl chloride, the initial step is a nucleophilic substitution where one of the thiolate sulfur atoms attacks the carbon bearing the chlorine atom, displacing the chloride ion to form a monosubstituted intermediate. wikipedia.orgfishersci.ca This initial Sₙ2 reaction is the gateway to further complex transformations. wikipedia.org

Table 1: Examples of Dipotassium Compounds in Nucleophilic Reactions

| Dipotassium Compound | Reaction Type | Role | Substrate Example | Product Type |

| Potassium Cyanide (KCN) | Nucleophilic Addition | Nucleophile | Propanone | 2-hydroxy-2-methylpropanenitrile |

| Dipotassium Phosphate (K₂HPO₄) | Nucleophilic Substitution | Base | 2-amido-3,3-dichloroacrylonitrile | 5-amino-4-cyanoxazole |

| Dipotassium ethane-1,2-bis(thiolate) | Nucleophilic Substitution | Nucleophile | Propargyl chloride | Monosubstituted thioether |

The formation of heterocyclic rings is a critical process in the synthesis of pharmaceuticals and functional materials. Dipotassium compounds can initiate cascades that lead to these cyclic structures.

The reaction between dipotassium ethane-1,2-bis(thiolate) and propargyl chloride provides a well-studied example of mechanistic pathways in heterocyclization. wikipedia.orgfishersci.ca After the initial nucleophilic substitution, the resulting intermediate possesses a thiolate anion and an alkyne fragment, setting the stage for an intramolecular cyclization. wikipedia.orgereztech.com Several competing pathways are possible for this heterocyclization step:

6-exo-dig Cyclization: The thiolate ion can attack the internal (α) carbon of the acetylenic fragment. This proceeds through a six-membered transition state with a calculated activation barrier (ΔG‡) of 23.0 kcal/mol, leading to the formation of a six-membered dihydrodithiine ring system. fishersci.ca

7-endo-dig Cyclization: Alternatively, attack on the terminal (β) carbon atom of the alkyne involves a seven-membered transition state. This pathway has a significantly higher activation barrier of 46.3 kcal/mol. fishersci.ca

Prototropic Rearrangement followed by Cyclization: The initial intermediate can undergo a prototropic allylic rearrangement to form an allene (B1206475) structure. Subsequent cyclization of this allene intermediate can proceed via a 5-exo-dig pathway (ΔG‡ = 29.6 kcal/mol) or a 6-exo-dig pathway (ΔG‡ = 25.5 kcal/mol). fishersci.ca

Under specific experimental conditions (40–42°C), the reaction yields 2-methyl-5,6-dihydro-1,4-dithiine and an acyclic product, 4,7-dithiadeca-2,8-diyne. wikipedia.orgfishersci.ca Quantum chemical modeling shows that the relative activation barriers of these competing heterocyclization pathways determine the final product distribution. fishersci.caereztech.com The length of the hydrocarbon chain in the dithiolate reagent significantly influences these barriers; for instance, the activation barriers for similar cyclizations with a propane-1,3-dithiolate are lower. ereztech.com

Table 2: Competing Heterocyclization Pathways for the Intermediate from Dipotassium Ethane-1,2-bis(thiolate) and Propargyl Chloride

| Cyclization Pathway | Description | Activation Energy (ΔG‡) | Product Type |

| 6-exo-dig | Attack on internal alkyne carbon | 23.0 kcal/mol | 6-membered ring (Dithiine) |

| 7-endo-dig | Attack on terminal alkyne carbon | 46.3 kcal/mol | 7-membered ring (Dithiepine) |

| 5-exo-dig | Attack after prototropic rearrangement | 29.6 kcal/mol | 5-membered ring (Dithiolane) |

| 6-exo-dig | Attack after prototropic rearrangement | 25.5 kcal/mol | 6-membered ring (Dithiane) |

Isomerization reactions, which involve the structural rearrangement of molecules, can be influenced or mediated by dipotassium compounds.

A clear example is the isomerization of dipotassium 1,8-naphthalenedicarboxylate, which can be achieved using a CdAl₂O₄ catalyst. fishersci.ca Similarly, dipotassium isophthalate (B1238265) can be formed through an isomerization process. wikipedia.org

Dipotassium compounds can also play a role in controlling or preventing unwanted isomerization. In certain fermentation processes for producing steroids like triamcinolone, excessive iron can catalyze a non-biological D-homoannulation, an undesirable isomerization. fishersci.se The addition of dipotassium hydrogen phosphate (K₂HPO₄) to the medium can effectively reduce or prevent this iron-induced isomerization, thereby preserving the desired steroid structure. fishersci.se

In the realm of organometallic chemistry, the salt metathesis reaction of dipotassium germacyclopentadienediide with aluminum(III) dichlorides can lead to different structural isomers. fishersci.ca Depending on the reaction conditions and substituents, the product can be either a half-sandwich alumole complex of germanium(II) or an aluminylene germole complex, representing a significant skeletal rearrangement. fishersci.ca

Catalytic Reaction Mechanisms Mediated by Dipotassium Compounds

Beyond stoichiometric roles, dipotassium compounds are integral to various catalytic systems, either as part of the primary catalyst or as essential additives like bases.

Catalytic hydrogenation is a fundamental transformation in organic synthesis. americanelements.com Certain dipotassium coordination complexes have been explored for their catalytic activity in these reactions.

Hexachloroiridic acid, dipotassium salt (K₂IrCl₆), has been investigated for its catalytic properties, particularly in hydrogenation reactions. nih.govontosight.ai The iridium center is the active site for the catalytic cycle, and the dipotassium salt form provides a stable, handleable precursor for the catalyst.

Another example is 2,2´-biquinoline-4,4´-dicarboxylic acid dipotassium salt (BQC), a water-soluble ligand. wikipedia.org It has been employed as an aqueous-phase catalyst for the hydrogenation of nitriles. wikipedia.org The dipotassium salt structure enhances its solubility in water, facilitating "green" chemistry applications. wikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govparichemicals.com Dipotassium salts, particularly dipotassium phosphate and dipotassium carbonate, are frequently used as bases in these catalytic cycles. wikipedia.orgfishersci.ca The base plays a crucial role in the transmetalation step of the mechanism. fishersci.no

In the Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, a base is required to activate the organoboron compound. parichemicals.comnih.gov Mechanistic studies on nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids have shown that potassium phosphate is not merely a spectator base. fishersci.no Instead, it is directly involved in the transmetalation step, likely by forming a more reactive borate (B1201080) species that facilitates the transfer of the organic group to the metal center. fishersci.no Dipotassium phosphate has also been shown to enhance product yields in Heck reactions. nih.govnih.gov

Dipotassium carbonate (K₂CO₃) is another widely used base. It has been employed in Suzuki-Miyaura couplings of benzylic phosphates with arylboronic acids and in Sonogashira reactions, which couple terminal alkynes with aryl or vinyl halides. wikipedia.orgfishersci.sefishersci.ie In some cases, it is used as part of a deep eutectic solvent system with ethylene (B1197577) glycol, providing a more sustainable reaction medium. fishersci.ca

Table 3: Role of Dipotassium Salts in Catalytic Cross-Coupling Reactions

| Dipotassium Salt | Cross-Coupling Reaction | Role | Catalytic System | Ref. |

| Dipotassium Phosphate (K₂HPO₄) | Heck Reaction | Base | PdCl₂ | nih.govnih.gov |

| Dipotassium Phosphate (K₂HPO₄) | Suzuki-Miyaura Reaction | Base (activator) | Nickel catalyst | fishersci.no |

| Dipotassium Carbonate (K₂CO₃) | Suzuki-Miyaura Reaction | Base | Palladium(II) acetate | wikipedia.org |

| Dipotassium Carbonate (K₂CO₃) | Sonogashira Reaction | Base | Palladium catalyst | fishersci.sefishersci.ca |

Enzyme Inhibition Kinetics and Mechanistic Studies (where Dipotassium compounds act as inhibitors)

Certain dipotassium compounds can act as enzyme inhibitors, modulating the activity of biological catalysts. Understanding the kinetics of this inhibition is crucial for fields such as drug development and toxicology. The inhibitory effects are often analyzed using established models of enzyme kinetics. For instance, Dipotassium Glycyrrhizinate , derived from licorice root, is known to exert anti-inflammatory effects by inhibiting enzymes like phospholipase A2 and hyaluronidase. selectbotanical.comnih.govnikkolgroup.com Another example is Dipotassium trioxohydroxytetrafluorotriborate (K₂[B₃O₃F₄OH]) , which has been studied as an inhibitor of the enzyme catalase. researchgate.net

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes how the rate of an enzyme-catalyzed reaction depends on the concentration of the substrate. libretexts.org The model assumes the formation of a reversible enzyme-substrate (ES) complex, which then breaks down to form the product (P) and regenerate the free enzyme (E). creative-enzymes.com

E + S ⇌ ES → E + P

This relationship is characterized by two key parameters:

Vmax (Maximum Velocity): The maximum rate of the reaction, achieved when the enzyme's active sites are completely saturated with substrate. sigmaaldrich.com

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. sigmaaldrich.com It serves as an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity. libretexts.orgsigmaaldrich.com

When an inhibitor is introduced, it can alter the apparent Vmax and/or Km of the reaction. In a study of catalase inhibition by dipotassium trioxohydroxytetrafluorotriborate, the enzyme's activity was observed to follow the Michaelis-Menten hyperbolic saturation model even in the presence of the inhibitor. researchgate.net By analyzing how these parameters change with increasing inhibitor concentration, the mechanism of inhibition can be determined.

The Lineweaver-Burk plot, or double reciprocal plot, is a graphical method used to analyze enzyme kinetics. wikipedia.org It linearizes the Michaelis-Menten equation by plotting the reciprocal of the reaction rate (1/v) against the reciprocal of the substrate concentration (1/[S]). khanacademy.org

1/v = (Km/Vmax)(1/[S]) + 1/Vmax

This linear representation is particularly useful for distinguishing between different types of enzyme inhibition (competitive, non-competitive, and uncompetitive) by observing how the plot changes in the presence of an inhibitor. wikipedia.org The y-intercept of the line corresponds to 1/Vmax, and the x-intercept corresponds to -1/Km. khanacademy.orgpearson.com

In the study of catalase inhibition by Dipotassium trioxohydroxytetrafluorotriborate , Lineweaver-Burk analysis was employed to elucidate the inhibition mechanism. researchgate.net The resulting plots at different fixed concentrations of the inhibitor yielded a series of straight lines that intersected at the same point on the x-axis. researchgate.net This pattern is the hallmark of non-competitive inhibition . In this mode of inhibition, the inhibitor binds to a site on the enzyme other than the active site and can bind to either the free enzyme or the enzyme-substrate complex. This binding reduces the catalytic efficiency of the enzyme, thereby decreasing the apparent Vmax, but it does not affect the binding of the substrate to the active site, leaving Km unchanged. creative-enzymes.com

The table below illustrates the kinetic effect characteristic of non-competitive inhibition, as observed for dipotassium trioxohydroxytetrafluorotriborate on catalase, where the Michaelis Constant (Km) remains constant while the Maximum Velocity (Vmax) decreases with increasing inhibitor concentration.

| Inhibitor Concentration (mM) | Apparent Vmax (units/min) | Apparent Km (mM) | Inhibition Type |

|---|---|---|---|

| 0 (Uninhibited) | 100 | 20 | - |

| 0.4 | 67 | 20 | Non-competitive |

| 3.9 | 31 | 20 | Non-competitive |

| 69.0 | 5 | 20 | Non-competitive |

Applications of Dipotassium Compounds in Advanced Chemical Systems

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, dipotassium compounds are valued for their ability to facilitate and influence a wide range of chemical reactions.

Catalysts can be classified as either homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. pressbooks.pub Dipotassium compounds contribute to both types of catalytic systems.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase, which often involves redox reactions. savemyexams.com Dipotassium salts can participate in these systems. For instance, dipotassium hydrogenphosphate is utilized in aqueous two-phase systems for the extraction of palladium(II), a crucial step in catalyst recovery and recycling. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts are typically solids that provide a surface for reactions to occur. pressbooks.pub Dipotassium tetrachloropalladate(II) (K₂[PdCl₄]) is a key player in this area. ontosight.ai It serves as a precursor for creating palladium-based catalysts used in reactions like hydrogenation and cross-coupling. ontosight.ai The process often involves the adsorption of reactants onto the catalyst's surface, which weakens their internal bonds and facilitates the reaction. savemyexams.com

Research has shown that the effectiveness of a catalyst can be significantly influenced by its structure and the medium it is in. The synergy between homogeneous and heterogeneous catalysis concepts is a promising strategy for developing highly active, selective, and stable catalysts. rsc.org

Dipotassium compounds are not only catalysts but also important reagents in a variety of complex organic transformations.

Cross-Coupling Reactions: Dipotassium tetrachloropalladate(II) is a vital source of palladium for numerous cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions, which are fundamental for forming carbon-carbon bonds. msesupplies.com

Oxidation Reactions: Dipotassium nitrosodisulfonate, also known as Fremy's salt, is a valuable reagent for the selective oxidation of phenols and aromatic amines to quinones. orgsyn.org Similarly, dipotassium persulfate (K₂S₂O₈) is a powerful oxidizing agent used in the Elbs persulfate oxidation of phenols and the Boyland-Sims oxidation of anilines. atamanchemicals.com

Organotrifluoroborates: Potassium organotrifluoroborate salts have emerged as stable and versatile reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. rsc.org Dipotassium phenylene-1,4-bis(trifluoroborate) has been successfully used in one-pot double Suzuki–Miyaura coupling reactions to create conjugated tri(hetero)aryl derivatives. rsc.org

Other Synthetic Applications: Dipotassium methanedisulphonate serves as a reagent in organic and biochemistry laboratory assays. ontosight.ai Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate is another reagent used in organic synthesis, capable of undergoing oxidation and reduction to form valuable intermediates for pharmaceuticals and agrochemicals.

The ability of dipotassium compounds to act as precursors is crucial for the construction of complex and functional molecular architectures.

Supramolecular Chemistry: The self-assembly of molecules into larger, ordered structures is a key concept in supramolecular chemistry. Dipotassium organotrifluoroborate salts can form extended crystal lattices through various non-covalent interactions, making them valuable for designing new materials with specific properties. rsc.orgresearchgate.net For instance, the crystal structure of dipotassium phenylene-1,4-bis(trifluoroborate) reveals a 3D network formed through self-assembly. rsc.org Dipotassium phytate salt has also been used in supramolecular chemistry to trap and separate inositol (B14025) phosphates. rsc.org

Organometallic Frameworks: Organometallic compounds, which contain at least one bond between a carbon atom and a metal, are fundamental to building advanced molecular structures. iupac.org Dipotassium tris(1,2-benzenediolato-O,O')germanate is an organometallic compound used as a precursor for materials with applications in thin-film deposition and industrial chemistry. americanelements.com It has been used to generate inorganic materials with interesting morphologies. ntu.ac.uk

Complex Geometries: The reaction of dipotassium tris(1,2-benzenediolato-O,O')germanate with certain cyclic compounds can lead to the formation of unique structures like hollow tetragonal prisms. ntu.ac.uk This demonstrates the role of dipotassium precursors in controlling the morphology of the resulting materials.

Materials Science and Engineering

In the field of materials science, dipotassium compounds are instrumental in the development of new materials with tailored properties for a range of technological applications.

Palladium-based materials are highly valued for their catalytic activity. Dipotassium compounds are often key to their synthesis.